molecular formula C24H25ClN2O3S B1191105 ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B1191105
M. Wt: 457g/mol
InChI Key: VZVGMZBCAIKXMX-OIYMOPNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Substitution Reactions:

    Condensation Reactions: The formation of the methylene bridge involves condensation reactions under controlled conditions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiophene derivatives.

Scientific Research Applications

ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Amino Substituted Aromatics: Compounds with amino groups attached to aromatic rings.

    Carboxylate Esters: Compounds with ester functional groups.

Uniqueness

ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25ClN2O3S

Molecular Weight

457g/mol

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C24H25ClN2O3S/c1-4-27(5-2)19-13-7-16(8-14-19)15-20-22(28)21(24(29)30-6-3)23(31-20)26-18-11-9-17(25)10-12-18/h7-15,28H,4-6H2,1-3H3/b20-15-,26-23?

InChI Key

VZVGMZBCAIKXMX-OIYMOPNQSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)Cl)S2)C(=O)OCC)O

Origin of Product

United States

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